N-cycloheptyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves multiple steps, starting with the preparation of the pyrazole and isoxazole intermediates. The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-4-nitropyrazole with appropriate reagents under controlled conditions . The isoxazole ring is typically formed via cyclization reactions involving acetylenic ketones and hydrazines . The final step involves coupling the cycloheptyl group with the pyrazole and isoxazole intermediates under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and implementing efficient purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The nitro group may also play a role in its bioactivity by undergoing reduction to form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: This compound shares the pyrazole ring and nitro group but lacks the isoxazole and cycloheptyl groups.
1-Methyl-2,4,5-trinitroimidazole: Similar in having a nitro group and heterocyclic structure but differs in the specific rings and substituents.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: Another high-energy compound with a different heterocyclic framework.
Uniqueness
N-CYCLOHEPTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a cycloheptyl group, pyrazole ring, and isoxazole ring.
Properties
Molecular Formula |
C18H25N5O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-cycloheptyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H25N5O4/c1-11-17(23(25)26)12(2)22(20-11)10-15-13(3)27-21-16(15)18(24)19-14-8-6-4-5-7-9-14/h14H,4-10H2,1-3H3,(H,19,24) |
InChI Key |
QWHJSVKCXFRGJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3CCCCCC3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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